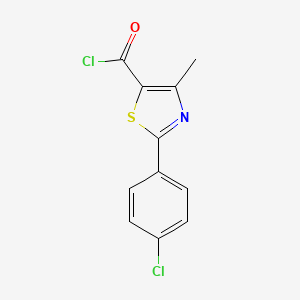

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride

Vue d'ensemble

Description

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a carbonyl chloride functional group attached to the thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenylacetyl chloride can be reacted with thioacetamide under acidic conditions to form the thiazole ring.

-

Introduction of the Methyl Group: : The methyl group can be introduced via alkylation. This can be achieved by reacting the thiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.

-

Formation of the Carbonyl Chloride Group: : The final step involves the introduction of the carbonyl chloride group. This can be done by reacting the thiazole intermediate with oxalyl chloride or thionyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

-

Substitution Reactions: : The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

-

Oxidation and Reduction Reactions: : The thiazole ring can undergo oxidation reactions to form sulfoxides and sulfones. Reduction reactions can also be performed to reduce the carbonyl chloride group to an aldehyde or alcohol.

-

Cyclization Reactions: : The compound can participate in cyclization reactions to form larger heterocyclic systems, which can be useful in the synthesis of complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Aldehydes and Alcohols: Formed from reduction reactions.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into derivatives that exhibit significant biological activities. For instance, it is used to create analogs targeting specific enzymes or receptors, enhancing therapeutic efficacy.

- Xanthine Oxidase Inhibitors : Research has demonstrated that derivatives of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride can act as xanthine oxidase inhibitors. A study synthesized a series of compounds based on this thiazole structure and evaluated their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. Some derivatives exhibited promising inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM .

- Antiviral Activity : The compound has been explored for its antiviral properties. A series of thiazole derivatives were synthesized and tested against flavivirus envelope proteins, showing significant antiviral activity. Modifications to the thiazole structure improved metabolic stability and therapeutic indices .

The biological activities of this compound derivatives have been extensively studied:

- Antimicrobial Properties : Several studies have focused on the antimicrobial efficacy of thiazole derivatives. For example, a derivative demonstrated strong antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp. .

- Antioxidant Activity : Compounds derived from this thiazole structure have also shown antioxidant properties. In vitro assays revealed that certain derivatives could scavenge free radicals effectively, which is crucial for developing treatments for oxidative stress-related diseases .

Toxicological Studies

Safety assessments are critical for any compound intended for pharmaceutical use. The toxicity profile of this compound has been evaluated through various studies.

- In Vitro Toxicity : Toxicity evaluations on normal cell lines indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, others may induce cytotoxic effects at higher doses . Understanding these profiles helps in designing safer drugs.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound in drug discovery:

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride depends on its application:

In Medicinal Chemistry: The compound can act as an acylating agent, modifying biological molecules such as proteins and nucleic acids. This modification can alter the function of these molecules, leading to antimicrobial or anticancer effects.

In Materials Science: The reactive carbonyl chloride group can form covalent bonds with other molecules, leading to the formation of polymers and other materials with desired properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chlorophenyl)-1,3-thiazole-5-carbonyl chloride: Lacks the methyl group at the 4-position of the thiazole ring.

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-amine: Contains an amine group instead of a carbonyl chloride group.

Uniqueness

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both the 4-chlorophenyl group and the carbonyl chloride group, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of a wide range of derivatives with varying biological and material properties.

Activité Biologique

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride (CAS Number: 54001-22-8) is a thiazole derivative known for its diverse biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the compound's biological properties, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring substituted with a chlorophenyl group. Its structure is significant for its biological activity, as substituents on the thiazole ring can influence its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound.

Cytotoxicity Studies

In a recent study, the compound was evaluated against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer). The results indicated significant cytotoxic effects, with IC values demonstrating potent activity:

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 15.3 |

| MCF-7 | 29.1 |

These values suggest that the compound exhibits selective toxicity towards cancer cells compared to normal cells, making it a candidate for further development as an anticancer agent .

The mechanism behind the anticancer activity is believed to involve apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group enhances interaction with cellular targets, leading to increased efficacy against tumor cells .

Antiviral Activity

Beyond its anticancer properties, this compound has shown promise as an antiviral agent.

Inhibition Studies

Research indicates that this compound can inhibit viral replication in various assays. For instance, in studies focused on flavivirus infections, it demonstrated significant inhibition at concentrations that were non-toxic to host cells. The EC values for viral inhibition were notably low, indicating high potency:

| Virus Type | EC (µM) |

|---|---|

| Yellow Fever Virus | 12.5 |

| Dengue Virus | 18.0 |

These findings suggest that the compound could serve as a lead for developing antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound can be significantly influenced by structural modifications. SAR studies have shown that variations in substituents at different positions on the thiazole ring affect both anticancer and antiviral activities.

Key Findings in SAR

- Chloro Substitution : The presence of a chlorine atom on the phenyl ring has been correlated with enhanced biological activity.

- Thiazole Modifications : Altering the substituents on the thiazole core can improve selectivity and potency against specific targets .

Case Studies

A series of case studies illustrate the efficacy of this compound in clinical settings:

-

HepG2 Cell Line Study :

- Objective: Assess cytotoxic effects.

- Results: Significant reduction in cell viability at low concentrations.

- Conclusion: Potential for development as an anticancer drug.

-

Antiviral Efficacy Against Dengue :

- Objective: Evaluate antiviral properties.

- Results: High inhibition rates observed at sub-toxic doses.

- Conclusion: Promising candidate for antiviral drug development.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NOS/c1-6-9(10(13)15)16-11(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMARAXFBBVCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428172 | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-22-8 | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.